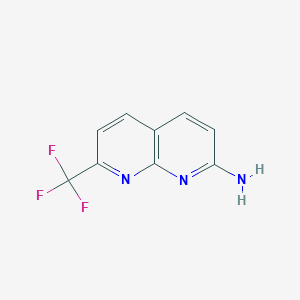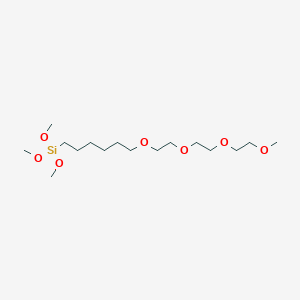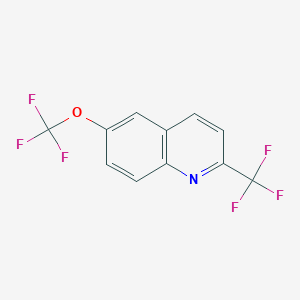
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline
Descripción general
Descripción
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline (TFMQ) is an aromatic heterocyclic compound with a unique structure and a wide range of applications in organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds and can be used as an intermediate in the synthesis of pharmaceuticals and other compounds. In recent years, its application in the field of medicinal chemistry has been increasing due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Metalation and Functionalization
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline and similar compounds exhibit diverse reactivity towards lithium reagents, allowing selective metalation and functionalization at various positions on the quinoline structure. This reactivity enables the preparation of several quinolinecarboxylic acids with high regioselectivity (Schlosser & Marull, 2003).
Optical and Morphological Studies
These compounds have been studied for their optical properties, such as absorption, emission, and quantum yield, in different solvents. They exhibit notable solvatochromism and large Stoke’s shifts, useful for potential applications in material sciences and optical technologies (Rajalakshmi & Palanisami, 2020).
Biomolecular Binding Properties
The 6-(trifluoromethyl)quinoline derivatives show significant interactions with ct-DNA, suggesting potential applications in biochemistry and pharmacology. Their interactions are attributed to π-stacking and/or hydrogen-bonding, indicating their utility in studying DNA interactions (Bonacorso et al., 2018).
DNA/HSA Bio-interactions and Molecular Docking
These compounds have been synthesized and analyzed for their structural and photophysical properties. They exhibit selective bio-interactions with DNA and human serum albumin (HSA), providing insights into their potential biomedical applications. Molecular docking studies further elucidate their interactions at a molecular level (Kappenberg et al., 2021).
Fluorescent Properties
2-Amino substituted 6,7-dimethoxy-4-(trifluoromethyl)quinolines demonstrate high fluorescence suitable for linking to biomolecules and biopolymers, indicating their potential use in biological imaging and diagnostics (Stadlbauer et al., 2009).
Liquid Crystal Applications
A series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines synthesized via the Sonogashira reaction showed nematic mesophase properties, suggesting their potential application in liquid crystal technology (Rodrigues et al., 2019).
Electrolytic Fluorination
Electrochemical fluorination of related quinolines has been studied, highlighting the impact of a trifluoromethyl group on the efficiency of anodic alpha-fluorination, which could have implications in synthetic chemistry (Dawood & Fuchigami, 1999).
Asymmetric Hydrogenation
These compounds have been used in asymmetric hydrogenation studies, contributing to the efficient synthesis of biologically active tetrahydroquinolines, which are important in pharmaceutical research (Wang et al., 2011).
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)9-4-1-6-5-7(19-11(15,16)17)2-3-8(6)18-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPXMMZDYABQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
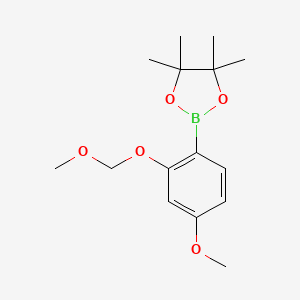



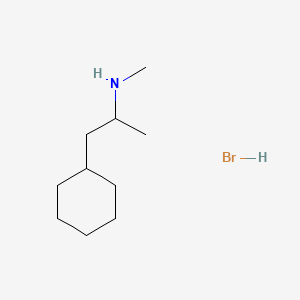

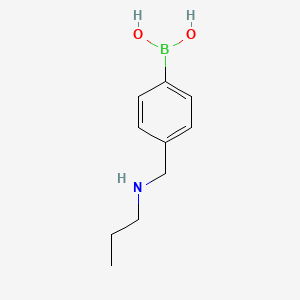
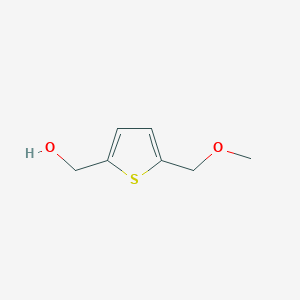
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
